

enalapril volume of distribution protein binding

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Compound Focus: Enalapril

CAS No.: 75847-73-3

Cat. No.: S527098

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Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for **enalapril** and **enalaprilat**.

Compound	Volume of Distribution (Vd)	Protein Binding	Notes & Sources
Enalapril	1.0 - 2.4 L/kg [1]	Information not specifically provided in search results	Prodrug; rapidly hydrolyzed to enalaprilat.
Enalaprilat	Information not explicitly quantified	Less than 50% [2]	Active metabolite; binding is considered low.
		Binds to two sites: 1. Albumin (low affinity, high capacity) and 2. Plasma ACE (high affinity, low capacity) [3]	The high-affinity binding to ACE is a key factor in its target-mediated drug disposition (TMDD).

Experimental Methodologies for Key Parameters

Understanding how these parameters are determined is crucial for experimental design.

Volume of Distribution

The volume of distribution is a fundamental pharmacokinetic parameter typically determined through **non-compartmental analysis (NCA)** following intravenous administration. In a standard study:

- **Protocol:** Administer a known dose of the drug intravenously to subjects.
- **Data Collection:** Collect serial blood samples over a sufficient period to characterize the entire concentration-time profile.
- **Analysis:** The V_d (often reported as V_z or V_{ss}) is calculated from the administered dose and the resulting plasma concentration data. The values for **enalapril** were likely derived from such clinical pharmacokinetic studies [1].

Protein Binding

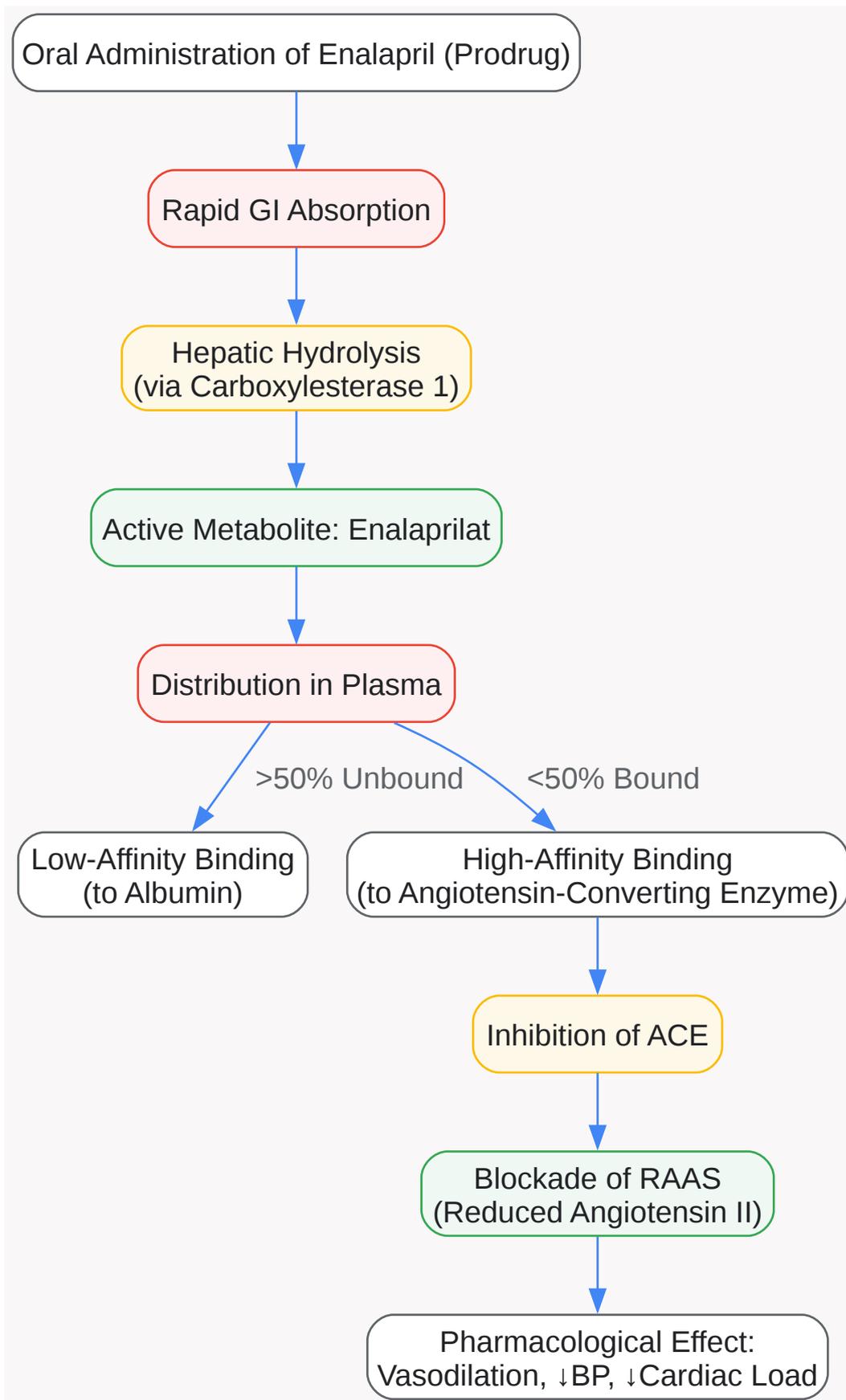
The protein binding of **enalaprilat** has been investigated using established *in vitro* techniques. The search results point to two primary methods:

- **Equilibrium Dialysis:** This method involves separating plasma (or a plasma protein solution) from a buffer compartment using a semi-permeable membrane. The drug is added and allowed to equilibrate. The free concentration in the buffer compartment is measured after equilibrium is reached.
- **Ultrafiltration:** Plasma containing the drug is placed in a device with an ultrafiltration membrane. Centrifugation forces the unbound fraction of the drug through the membrane, which is then collected and measured [2]. The finding that **enalaprilat** binds to two distinct sites (albumin and ACE) suggests that more sophisticated binding studies, such as **saturation binding assays**, were used to characterize the high-affinity, low-capacity site [3].

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

Enalapril is a prodrug, and its active form, **enalaprilat**, exhibits **target-mediated drug disposition (TMDD)**, where its high-affinity binding to the angiotensin-converting enzyme (ACE) significantly influences its pharmacokinetics. This binding results in a biphasic elimination profile: an initial rapid phase followed by a prolonged terminal phase with a half-life of about 36 hours, driven by slow dissociation from the ACE target [3].

The following diagram illustrates the pathway from prodrug administration to its pharmacological effect.



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Pathway from **Enalapril** Administration to Pharmacological Effect

Key Considerations for Researchers

For scientists in drug development, several factors are critical when working with these parameters:

- **Impact of TMDD:** The high-affinity binding of **enalaprilat** to ACE means its clearance is saturable and its disposition is nonlinear. This must be accounted for in PK/PD models [3].
- **Potency vs. Affinity Shift:** Mechanistic PK/PD modeling indicates that the *ex vivo* potency (IC_{50}) of **enalaprilat** is right-shifted from its true binding affinity (K_{D-}) due to factors like target reserve and turnover. This demonstrates that *in vivo* effect is not solely determined by affinity [3].
- **Population Variability:** The conversion of **enalapril** to **enalaprilat** and the renal elimination of both compounds can be influenced by age, disease state (e.g., heart failure, renal impairment), and genetics, necessitating population-specific modeling [1] [4].

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References

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